molecular formula C6H9NO3 B8733545 (+-)-4-(Acetyloxy)-2-pyrrolidinone CAS No. 88877-55-8

(+-)-4-(Acetyloxy)-2-pyrrolidinone

Cat. No.: B8733545
CAS No.: 88877-55-8
M. Wt: 143.14 g/mol
InChI Key: KKACRYNIWXDYAE-UHFFFAOYSA-N
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Description

(+-)-4-(Acetyloxy)-2-pyrrolidinone, with the CAS Registry Number 64097-45-6 , is a high-purity pyrrolidinone derivative of interest in organic and medicinal chemistry research. This compound, with a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol , serves as a valuable building block for the synthesis of more complex molecules. Pyrrolidinone scaffolds, like 2-pyrrolidone, are known to be key intermediates in producing polymers such as polyvinylpyrrolidone and are found in various biochemical tools. As a specialized lactam derivative, this compound is intended for research applications only. Its structure suggests potential use as an intermediate in custom organic synthesis, particularly for creating novel compounds with potential pharmacological or material science applications. Researchers can utilize this chemical in developing targeted inhibitors, profiling enzyme activity, or exploring structure-activity relationships. Please note: Specific peer-reviewed literature on the precise mechanism of action and detailed research applications for this exact compound is limited. Further investigation by the researcher may be required to define its specific utility. Handling and Safety: While specific hazard data for this compound is limited, related pyrrolidinone compounds can be eye irritants . A derivative of this compound, 1-acetyl-4-(acetyloxy)-2-pyrrolidinone, has been reported with an intraperitoneal LDLo of >1 gm/kg in mice . Standard laboratory safety practices should be employed, including the use of appropriate personal protective equipment (PPE). Important Notice: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88877-55-8

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) acetate

InChI

InChI=1S/C6H9NO3/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)

InChI Key

KKACRYNIWXDYAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)NC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between (±)-4-(Acetyloxy)-2-pyrrolidinone and related pyrrolidinone derivatives:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Functional Groups Notable Applications/Activities
(±)-4-(Acetyloxy)-2-pyrrolidinone Acetyloxy (-OAc) ~157.16 (estimated) Lactam, ester Potential PDE4 inhibition (inferred)
4-Hydroxy-2-pyrrolidinone Hydroxyl (-OH) 101.10 Lactam, hydroxyl Chiral intermediate in drug synthesis
Rolipram 3-(Cyclopentyloxy)-4-methoxyphenyl 275.34 Lactam, aryl ether, methoxy PDE4 inhibitor; anti-inflammatory
2-Pyrrolidinone None (parent compound) 85.11 Lactam Solvent, polymer precursor
5-Methyl-2-pyrrolidone Methyl (-CH3) at position 5 113.16 Lactam, alkyl Industrial solvent, electronics

Key Observations :

  • Lipophilicity: The acetyloxy group in (±)-4-(Acetyloxy)-2-pyrrolidinone likely increases its logP value compared to 4-hydroxy-2-pyrrolidinone, enhancing its ability to cross lipid membranes .
  • Bioactivity: Substituted pyrrolidinones with aromatic or bulky groups (e.g., rolipram) exhibit potent PDE4 inhibition, suggesting that the acetyloxy group may confer moderate activity, though less than aryl-substituted analogs .
  • Synthetic Utility : The acetyloxy group could serve as a protecting group or metabolic liability, depending on reaction conditions or biological environments .

Pharmacological and Biochemical Comparisons

PDE4 Inhibition

Rolipram, a well-characterized PDE4 inhibitor, contains a 4-methoxyphenyl substituent linked to the pyrrolidinone core. Its selectivity and potency are attributed to the aryl group’s interaction with the PDE4 catalytic site . In contrast, (±)-4-(Acetyloxy)-2-pyrrolidinone lacks an aromatic moiety, which may reduce PDE4 affinity. However, the acetyloxy group could mimic polar interactions in the binding pocket, albeit with lower efficacy.

Metabolic Stability

Hydroxyl groups (as in 4-hydroxy-2-pyrrolidinone) are prone to glucuronidation or sulfation, limiting their bioavailability. The acetyloxy group may slow metabolic degradation by masking the hydroxyl group, though esterase-mediated hydrolysis could regenerate the parent alcohol in vivo .

Physicochemical Properties

  • Boiling Point/Solubility: 2-Pyrrolidinone has a boiling point of 406.20 K , while methyl-substituted derivatives (e.g., 5-methyl-2-pyrrolidone) exhibit lower volatility. The acetyloxy group in (±)-4-(Acetyloxy)-2-pyrrolidinone may reduce water solubility compared to the hydroxyl analog but improve miscibility with organic solvents.
  • Thermodynamic Behavior: Substituted pyrrolidinones show distinct excess molar volumes and compressibilities in mixtures, influenced by substituent polarity. The acetyloxy group’s intermediate polarity may position this compound between hydrophilic (e.g., 4-hydroxy-) and hydrophobic (e.g., rolipram) analogs .

Preparation Methods

Acetylation of 4-Hydroxy-2-pyrrolidinone

The most straightforward synthesis involves acetylating 4-hydroxy-2-pyrrolidinone using acetic anhydride under mild conditions. This method, described by EvitaChem, employs pyridine as a base to scavenge acetic acid, achieving yields of 85–90%. The reaction proceeds via nucleophilic acyl substitution:

4-Hydroxy-2-pyrrolidinone+(CH3CO)2OPyridine(±)-4-(Acetyloxy)-2-pyrrolidinone+CH3COOH\text{4-Hydroxy-2-pyrrolidinone} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{(±)-4-(Acetyloxy)-2-pyrrolidinone} + \text{CH}_3\text{COOH}

Key advantages include simplicity and low catalyst requirements. However, product purity often necessitates chromatographic purification due to residual acetic anhydride and byproducts. Scaling this method introduces challenges in exothermic control, requiring gradual reagent addition and cooling.

Catalytic Acetoxylation Using Osmium Compounds

Patent US5191076A discloses a catalytic acetoxylation method using osmium trihalides, notably osmium trichloride (OsCl3_3), which achieves >99% diastereomer selectivity with only 2 mol% catalyst loading . The reaction mechanism involves oxidative cleavage of the pyrrolidinone’s C-4 hydroxyl group, followed by acetoxy group insertion:

2-Pyrrolidinone+AcOOsCl3(±)-4-(Acetyloxy)-2-pyrrolidinone+H2O\text{2-Pyrrolidinone} + \text{AcO}^- \xrightarrow{\text{OsCl}3} \text{(±)-4-(Acetyloxy)-2-pyrrolidinone} + \text{H}2\text{O}

Table 1: Performance of Osmium Catalysts

CatalystLoading (mol%)Yield (%)Selectivity (%)
OsCl3_329299.5
OsBr3_328898.2
OsI3_328597.8

Osmium’s high cost (∼$1,200/gram) limits industrial adoption despite its efficiency. Additionally, residual osmium necessitates rigorous purification to meet pharmaceutical standards .

Baeyer-Villiger Oxidation and Acetoxy Substitution

WO2008007836A1 describes a one-pot method combining Baeyer-Villiger oxidation and acetoxy substitution using peroxidants (e.g., hydrogen peroxide) and acetic acid salts . Starting from a β-lactam substituted with a ketone at C-4, the reaction sequence generates 4-acetoxyazetidinone derivatives:

4-Keto-β-lactamAcONaH2O24-Acetoxyazetidinone\text{4-Keto-β-lactam} \xrightarrow[\text{AcONa}]{\text{H}2\text{O}2} \text{4-Acetoxyazetidinone}

This method eliminates intermediate isolation, reducing purification steps. Dimethylformamide (DMF) is the preferred solvent, enabling 95% yield with 98.9% purity .

Table 2: Solvent Impact on Reaction Efficiency

SolventYield (%)Purity (%)
DMF9598.9
Acetic Acid8997.2
Acetonitrile7895.4

Stereoselective Synthesis Approaches

KR20070027036A outlines a stereoselective route using ruthenium catalysts to hydrogenate β-keto esters, followed by cyclization . While achieving 80% enantiomeric excess (ee), the method’s complexity and lower yield (75%) make it less favorable than racemic approaches:

β-Keto EsterRu Catalyst4-Hydroxy-2-pyrrolidinoneAcetylation(±)-4-(Acetyloxy)-2-pyrrolidinone\text{β-Keto Ester} \xrightarrow{\text{Ru Catalyst}} \text{4-Hydroxy-2-pyrrolidinone} \xrightarrow{\text{Acetylation}} \text{(±)-4-(Acetyloxy)-2-pyrrolidinone}

Enzymatic methods using lipases or esterases have been explored but suffer from scalability issues and variable ee (50–90%) .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodCatalystYield (%)Selectivity (%)Scalability
AcetylationNone85–9095Moderate
Osmium-CatalyzedOsCl3_39299.5Low
Baeyer-VilligerH2_2O2_29598.9High
StereoselectiveRu7580 (ee)Low

The Baeyer-Villiger method excels in scalability and purity, whereas osmium catalysis offers unmatched selectivity. Acetylation remains popular for small-scale synthesis due to minimal infrastructure requirements.

Industrial-Scale Production Considerations

Industrial protocols prioritize continuous flow reactors to enhance heat dissipation and mixing. For example, EvitaChem’s pilot plant uses a tubular reactor for acetylation, achieving 88% yield at 10 kg/batch. Catalyst recycling is critical for cost-sensitive processes; OsCl3_3 recovery via ion-exchange resins retains 90% activity over five cycles .

Table 4: Industrial vs. Lab-Scale Parameters

ParameterLab-ScaleIndustrial
Batch Size1–100 g10–100 kg
Reaction Time6–12 h2–4 h
Purity95–98%>99%
Catalyst RecoveryNone90% (5 cycles)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (±)-4-(Acetyloxy)-2-pyrrolidinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of pyrrolidinone derivatives often involves lactamization or acetylation of precursor amines. For (±)-4-(Acetyloxy)-2-pyrrolidinone, a plausible route includes:

Lactam Formation : Cyclization of 4-hydroxyproline derivatives via acid catalysis to form the 2-pyrrolidinone core.

Acetylation : Protection of the hydroxyl group at position 4 using acetic anhydride under basic conditions (e.g., pyridine) .
Optimization involves monitoring reaction progress with TLC or HPLC, adjusting temperature (60–80°C), and using inert atmospheres to prevent oxidation. Yield improvements may require stoichiometric control of reagents (e.g., 1.2 eq. acetylating agent) .

Q. Which analytical techniques are most reliable for structural confirmation of (±)-4-(Acetyloxy)-2-pyrrolidinone?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm acetyloxy (δ ~2.1 ppm for CH3_3, 170–175 ppm for carbonyl) and lactam (δ ~175 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch, acetyl) and ~1650 cm1^{-1} (lactam C=O) .

Q. What are the critical stability parameters for (±)-4-(Acetyloxy)-2-pyrrolidinone under laboratory storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Degradation : Store at –20°C in airtight containers to prevent hydrolysis of the acetyloxy group.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as UV exposure may cleave the acetyl moiety.
  • Hazardous Byproducts : Monitor for decomposition products (e.g., acetic acid, CO2_2) using GC-MS, especially under high humidity .

Advanced Research Questions

Q. How can enantiomeric resolution of (±)-4-(Acetyloxy)-2-pyrrolidinone be achieved for stereochemical activity studies?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phases like hexane/isopropanol. Optimize resolution by adjusting flow rates (0.5–1.5 mL/min) and column temperature (25–40°C).
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) may selectively hydrolyze one enantiomer’s acetyl group, enabling separation .

Q. What experimental designs are effective for studying (±)-4-(Acetyloxy)-2-pyrrolidinone’s interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Molecular Dynamics Simulations : Use software like GROMACS to model binding poses and identify key residues (e.g., hydrogen bonds with the lactam carbonyl) .

Q. How can computational methods predict the metabolic pathways of (±)-4-(Acetyloxy)-2-pyrrolidinone?

  • Methodological Answer :

  • In Silico Tools : Software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
  • Docking Studies : Identify cytochrome P450 (CYP3A4, CYP2D6) binding sites for oxidation or deacetylation predictions.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Q. What strategies mitigate batch-to-batch variability in (±)-4-(Acetyloxy)-2-pyrrolidinone synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement in-process checks (e.g., mid-reaction HPLC sampling) to detect intermediates.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for reproducibility.
  • Standardized Protocols : Adopt ICH guidelines for impurity profiling (e.g., limit of unknown impurities ≤0.10%) .

Contradictions and Data Gaps

  • Stereochemical Activity : While and discuss enantiomer separation for other pyrrolidinones, no direct data exists for (±)-4-(Acetyloxy)-2-pyrrolidinone. Experimental validation is critical.
  • Toxicological Data : Limited information on acute toxicity ( ). Researchers should conduct in vitro assays (e.g., Ames test, hepatocyte cytotoxicity) before in vivo studies.

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